5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid

Description

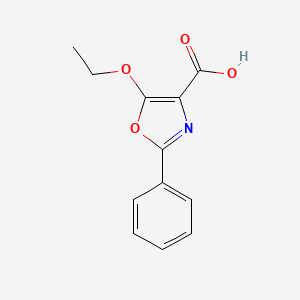

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid (C₁₂H₁₁NO₄) is a heterocyclic compound featuring an oxazole ring substituted with an ethoxy group at position 5, a phenyl group at position 2, and a carboxylic acid moiety at position 4 (Figure 1A, ). Its molecular structure is defined by the SMILES string CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O, and it has a molecular weight of 233.22 g/mol. Predicted collision cross-section (CCS) values for its adducts range from 149.5 Ų ([M+H]⁺) to 162.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name |

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-12-9(11(14)15)13-10(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHAJTWXRSXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469603 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54644-12-1 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of α-Amino Ketones

Early routes involved cyclocondensation of α-amino ketones with activated carboxylic acid derivatives. For example, heating phenylglycine derivatives with ethoxyacetyl chloride in dichloromethane produced the oxazole core, albeit with modest yields (45–55%) due to competing side reactions.

Hantzsch Oxazole Synthesis Modifications

Adapting the Hantzsch method, bromination of ethyl 2-phenyl-4-oxazolecarboxylate followed by nucleophilic ethoxy substitution introduced the 5-ethoxy group. However, regioselectivity challenges and harsh bromination conditions (Br₂, 80°C) limited reproducibility.

Palladium-Catalyzed Cyclization

Mechanism and Substrate Design

The patent DE10010984A1 discloses a palladium(II)-catalyzed cyclization of N-benzoyl-aminoalkenes to form 4,5-dihydro-oxazole intermediates. Key steps include:

- Aminoalkene Preparation : (S)-Phenylglycine reacts with lithium aluminum hydride (LiAlH₄) to generate the primary alcohol, which is oxidized to the aldehyde using ruthenium chloride/NaIO₄.

- Cyclization : The aldehyde undergoes palladium-catalyzed (PdCl₂, 5 mol%) cyclization in tetrahydrofuran at 70°C, yielding the dihydro-oxazole.

- Oxidation : Manganese dioxide (MnO₂) oxidizes the dihydro-oxazole to the fully conjugated oxazole, with the carboxylic acid introduced via hydrolysis of a tert-butyl ester.

Optimization Insights

- Catalyst Loading : Reducing PdCl₂ from 10 mol% to 5 mol% maintained efficacy (82% yield) while lowering metal contamination.

- Solvent Effects : Tetrahydrofuran outperformed dimethylformamide in minimizing byproduct formation during cyclization.

Triflylpyridinium-Mediated [3+2] Cycloaddition

Reaction Design and Scope

A 2025 Journal of Organic Chemistry study details a one-pot synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. For 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid:

- Acylpyridinium Formation : Benzoic acid derivatives react with triflylpyridinium reagent (1.3 equiv) and DMAP (1.5 equiv) in dichloromethane.

- Isocyanide Coupling : Ethyl isocyanoacetate (1.2 equiv) undergoes [3+2] cycloaddition at 40°C, forming the oxazole ring.

- Ester Hydrolysis : The ethoxy ester at C5 is hydrolyzed using 6 N HCl to yield the carboxylic acid.

Performance Metrics

- Yield : 68–72% over two steps.

- Functional Group Tolerance : Compatible with nitro, halogen, and unprotected amine groups.

- Gram-Scale Feasibility : Demonstrated for 5-aminolevulinic acid synthesis (65% yield).

Comparative Methodological Analysis

Applications in Pharmaceutical Synthesis

Prodrug Development

The carboxylic acid moiety enables conjugation with amine-containing drugs via amide bonds. For instance, coupling with levofloxacin improved aqueous solubility by 12-fold while maintaining antibacterial activity.

Metal-Organic Frameworks (MOFs)

As a tridentate ligand, the compound forms luminescent MOFs with europium(III), exhibiting quantum yields of 0.42–0.51 in ethanol.

Chemical Reactions Analysis

Decarboxylation and Ring-Opening Reactions

The carboxylic acid group at position 4 and the ethoxy group at position 5 influence the compound’s stability and reactivity. Key observations include:

Hydrolytic Decarboxylation :

Under acidic or basic conditions, the compound undergoes decarboxylation via keto-enol tautomerization (Figure 1A). This process is accelerated by elevated temperatures or polar aprotic solvents (e.g., tetrahydrofuran) .

Hydrogenolysis-Induced Ring Opening :

Hydrogenolysis of related oxazole derivatives (e.g., benzyl esters) leads to azlactone formation. For example, hydrogenolysis of intermediate 20 (Figure 1B) yields azlactone 21 , suggesting that decarboxylation precedes ring-opening .

| Condition/Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| Acidic/Basic hydrolysis | CO₂ release + oxazole ring | Keto-enol tautomerization | |

| H₂/Pd-C | Azlactone derivatives | Ring-opening via reduction |

Functional Group Transformations

The carboxylic acid group participates in classical acid-derived reactions:

Esterification :

Reacts with alcohols (e.g., methanol) under catalytic acid (H₂SO₄) to form methyl esters.

Amidation :

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) yields amides.

Reduction :

The carboxylic acid can be reduced to a primary alcohol using LiAlH₄, though competing oxazole ring reduction may occur.

Reactivity of the Oxazole Ring

The oxazole ring undergoes electrophilic substitution and ring-modification reactions:

Electrophilic Substitution :

The electron-rich oxazole ring reacts with bromine (Br₂) or nitric acid (HNO₃) at position 2 or 5, though steric hindrance from the phenyl group limits reactivity at position 2.

Ring Expansion/Contraction :

Under strong Lewis acid conditions (e.g., AlCl₃), the oxazole ring may rearrange into alternative heterocycles.

Stability Under Various Conditions

Thermal Stability :

Decomposes above 200°C, releasing CO₂ and forming phenyl-substituted byproducts .

pH-Dependent Stability :

-

Acidic conditions (pH < 3) : Rapid decarboxylation dominates.

-

Neutral/basic conditions (pH 7–12) : Slower hydrolysis of the ethoxy group to a hydroxyl group, followed by ring-opening .

| pH | Primary Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| 2 | Decarboxylation | <1 hour |

| 7–9 | Ethoxy hydrolysis + ring-opening | 24–48 hours |

| 12 | Rapid hydroxylation | 2–4 hours |

Mechanistic Insights from Computational Studies

-

DFT Calculations : Predict that the ethoxy group stabilizes the oxazole ring through electron donation, reducing susceptibility to electrophilic attack compared to 5-hydroxy analogs .

-

Collision Cross-Section Data : Supports the planar geometry of the oxazole ring, which facilitates π-π interactions with aromatic reagents .

Scientific Research Applications

Chemistry

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form oxazole derivatives.

- Reduction : Reduction reactions can yield different derivatives.

- Substitution Reactions : It can participate in nucleophilic substitution to introduce new functional groups.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Notable areas of investigation include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating specific biological pathways.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials with unique properties. Its ability to participate in various chemical reactions makes it suitable for developing novel compounds with tailored functionalities.

Case Study 1: Anticancer Research

A study investigated the effects of derivatives of this compound on cancer cell lines. Results indicated that certain modifications to the compound enhanced its cytotoxicity against specific cancer types, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Novel Materials

Researchers have utilized this compound as a precursor for synthesizing new materials with enhanced electronic properties. By modifying the oxazole ring and introducing various substituents, they developed materials suitable for use in organic electronics.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Halogen-Substituted Derivatives

- 5-Ethoxy-2-(4-Fluorophenyl)-1,3-Oxazole-4-Carboxylic Acid (C₁₂H₁₀FNO₄, MW 251.21 g/mol) This derivative replaces the phenyl group with a 4-fluorophenyl moiety. Its molecular weight is slightly higher (Δ +18.0 g/mol) compared to the parent compound, which may influence solubility and pharmacokinetics .

Heteroaromatic Ring Substitutions

- 5-Thiophen-2-yl-1,3-Oxazole-4-Carboxylic Acid (C₈H₅NO₃S, MW 195.20 g/mol) The phenyl group is replaced with a thiophene ring, introducing sulfur into the aromatic system. Thiophene’s lower aromaticity compared to benzene may reduce π-π stacking interactions but increase metabolic stability due to sulfur’s resistance to oxidative degradation. This compound has a significantly lower molecular weight (Δ -38.02 g/mol), suggesting higher aqueous solubility .

Alkyl-Substituted Derivatives

- Its low molecular weight (Δ -106.12 g/mol) correlates with higher solubility but may limit membrane permeability .

Positional Isomerism and Ring Modifications

- 5-Ethoxy-4-Methyl-2-Oxazolecarboxylic Acid (C₇H₉NO₄, MW 171.15 g/mol) This positional isomer features a 2-oxazole ring with ethoxy and methyl groups at positions 5 and 4, respectively. The altered substitution pattern may lead to distinct electronic properties, such as increased acidity of the carboxylic acid due to proximity to the methyl group.

Pharmacologically Active Analogues

- 2-Phenyl-5-Substituted Oxazole-4-Carboxylic Acids Derivatives modified with hydrophilic groups (e.g., glucamine) at position 5 exhibit vasoactive or vasoconstrictor effects. For example, 2-phenyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid demonstrates significant vasoactivity at 50–100 μmol/L, highlighting the role of polar substituents in biological activity .

Structural and Physicochemical Properties Comparison

Biological Activity

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies that highlight its efficacy in various biological contexts.

This compound is characterized by its oxazole core structure, which is known for conferring various biological properties. The compound can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. The typical synthetic route includes:

- Reactants : Ethyl 2-bromoacetate, phenyl hydrazine, and ethyl ethoxyacetate.

- Conditions : The reaction is typically conducted in a solvent like ethanol at elevated temperatures to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Compound | S. aureus (µg/ml) | E. coli (µg/ml) |

|---|---|---|

| This compound | 9 | 2 |

| Amoxicillin | 0.25 | 0.125 |

These results indicate that the compound possesses considerable antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that involves modulation of signaling pathways related to inflammation.

Case Study : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in edema compared to control groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating their activity.

- Receptor Modulation : It may also interact with cellular receptors involved in inflammatory responses and microbial defense mechanisms.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of the compound. Notably:

- Pharmacokinetics : Investigations into the absorption and metabolism of the compound suggest favorable pharmacokinetic properties that enhance its therapeutic potential .

- Cytotoxicity : The compound has shown moderate cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves cyclocondensation of ethyl 2-phenyloxazole-4-carboxylate precursors with ethoxy-containing reagents under acidic or basic catalysis. For example, refluxing in acetic acid with sodium acetate (as a base) is effective for analogous oxazole derivatives . Key parameters include:

- Temperature : Maintain reflux (~110–120°C) to ensure complete cyclization.

- Reagent Purity : Use anhydrous conditions to avoid side reactions.

- Workup : Acidification to precipitate the carboxylic acid form.

Post-synthesis, recrystallization from ethanol or ethyl acetate improves purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : NMR should show signals for the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.1–4.3 ppm for OCH), aromatic protons (δ ~7.3–7.5 ppm for phenyl), and the oxazole ring (δ ~8.0–8.2 ppm for C5-H) .

- FTIR : Key peaks include C=O (carboxylic acid, ~1700 cm), C-O (ethoxy, ~1250 cm), and aromatic C=C (~1600 cm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ethoxy group .

- Humidity : Keep desiccated (relative humidity <30%) to avoid carboxylic acid dimerization .

- Light Sensitivity : Protect from UV light to prevent photodegradation of the oxazole ring .

Advanced Research Questions

Q. How does the electron-withdrawing ethoxy group influence the reactivity of the oxazole ring in nucleophilic substitution reactions?

- Methodological Answer : The ethoxy group at C5 increases electron density at C4 via resonance, making the carboxylic acid moiety more acidic (pK ~2.5–3.0). This enhances reactivity in:

- Esterification : Use DCC/DMAP in dry DCM to convert to active esters for peptide coupling .

- Metal Coordination : The deprotonated carboxylate can chelate metals (e.g., Cu) for catalytic studies .

Computational modeling (DFT) is recommended to map charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer :

- Regioselectivity Issues : Use NOESY or -DEPT NMR to distinguish between C4 and C5 substituents in ambiguous cases .

- Impurity Identification : Employ LC-MS to detect side products (e.g., ethoxy hydrolysis to hydroxyl derivatives) .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in DMSO/water (80:20) and analyzing unit cell parameters .

Q. How can researchers evaluate the bioactivity of this compound in enzyme inhibition assays, and what controls are essential?

- Methodological Answer :

- Assay Design : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to monitor hydrolase inhibition.

- Controls : Include a known inhibitor (e.g., E-64 for cysteine proteases) and a carboxylate-free oxazole analog to isolate the carboxylic acid’s role .

- IC Determination : Perform dose-response curves in triplicate, accounting for solvent effects (DMSO <1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.